

G140 for Studying Cytosolic DNA Sensing: An In-depth Technical Guide

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Compound of Interest

Compound Name: G140

Cat. No.: B10824762

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **G140**, a potent and selective small-molecule inhibitor of human cyclic GMP-AMP synthase (cGAS). Dysregulation of the cGAS-STIMULATOR of interferon genes (STING) pathway, a critical component of the innate immune system for detecting cytosolic double-stranded DNA (dsDNA), is implicated in various autoimmune and inflammatory diseases.[1][2] **G140** serves as a valuable chemical probe for elucidating the role of cGAS in these processes and represents a promising lead compound for therapeutic development.[3][4]

Mechanism of Action

G140 functions as a competitive inhibitor of human cGAS.[2][4] Co-crystallization studies have revealed that **G140** and its analogs target the catalytic pocket of human cGAS, the same site where the natural substrates ATP and GTP bind.[2][3][4] By occupying this pocket, **G140** directly blocks the synthesis of the second messenger 2',3'-cyclic GMP-AMP (2',3'-cGAMP), which is essential for the activation of the downstream adaptor protein STING.[1][2][4] This inhibition ultimately suppresses the production of type I interferons and other pro-inflammatory cytokines.[1][2]

Data Presentation

The inhibitory activity of **G140** has been characterized in various biochemical and cellular assays. The following tables summarize key quantitative data.

Table 1: **G140** Inhibitory Potency

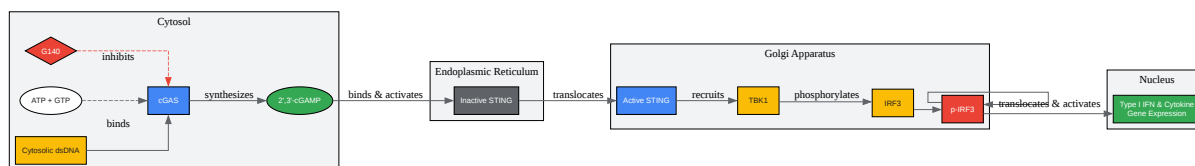
Assay Type	Target/Cell Line	Species	IC ₅₀ Value	Reference(s)
Biochemical Assay	cGAS	Human	14.0 nM	[1] [5]
Biochemical Assay	cGAS	Murine	442 nM	[1] [5]
Cellular Assay (IFNB1 mRNA)	THP-1 Monocytes	Human	1.70 µM	[1] [6]
Cellular Assay (NF-κB Reporter)	THP-1 Monocytes	Human	1.36 µM	[1]
Cellular Assay (IFNB1 mRNA)	Primary Macrophages	Human	0.86 µM	[6] [7]

Table 2: **G140** Cytotoxicity Profile

Cell Line	Metric	Value	Reference(s)
Human THP-1 Monocytes	LD ₅₀ (24h)	>100 µM	[5] [7]

Signaling Pathway and Inhibitory Mechanism

The following diagram illustrates the cGAS-STING signaling pathway and the point of inhibition by **G140**.



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G140 inhibits cGAS-mediated cGAMP synthesis.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of **G140** are provided below.

In Vitro Biochemical cGAS Activity Assay

This assay directly measures the enzymatic activity of recombinant cGAS by quantifying the production of 2',3'-cGAMP.

Objective: To determine the IC₅₀ of **G140** against purified recombinant human cGAS.

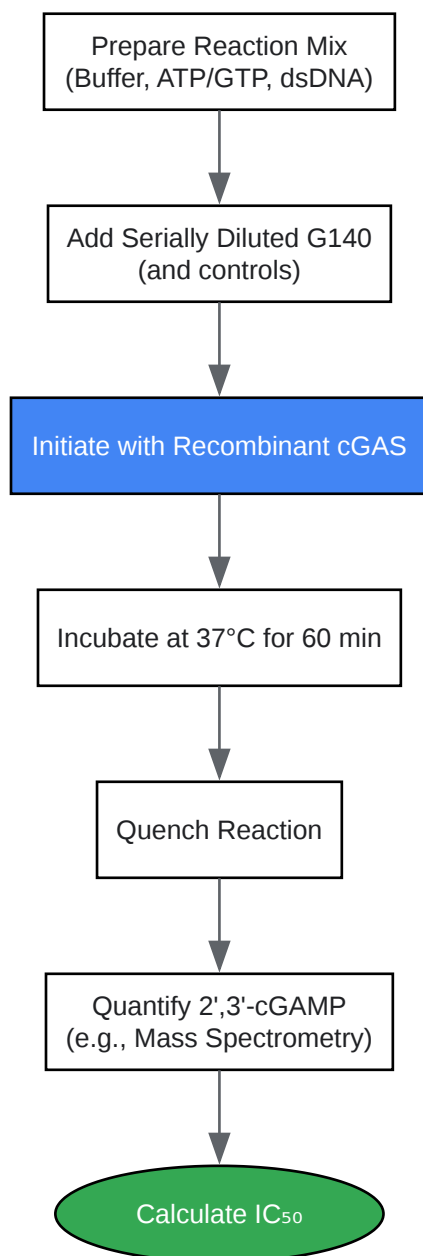
Materials:

- Recombinant human cGAS (N-terminally truncated for solubility)
- 45-bp dsDNA activator (e.g., Interferon Stimulatory DNA - ISD)
- ATP and GTP substrates
- Assay Buffer: 20 mM HEPES (pH 7.5), 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT

- **G140** compound dissolved in DMSO
- Quench Solution: 0.5 M EDTA
- Agilent RapidFire Mass Spectrometry system or similar for cGAMP quantification

Procedure:

- Reaction Preparation: In a 384-well plate, prepare a reaction mix containing assay buffer, 100 μ M each of ATP and GTP, and 10 ng/ μ L of dsDNA activator.[6]
- Inhibitor Addition: Add **G140** at various concentrations (typically a 10-point serial dilution, e.g., from 10 μ M to 0.5 nM). Include DMSO-only wells as a negative control (100% activity) and wells without cGAS as a positive control (0% activity).[6]
- Enzyme Addition: Initiate the reaction by adding recombinant h-cGAS to a final concentration of 20 nM.[6]
- Incubation: Incubate the plate at 37°C for 60 minutes.[6]
- Quenching: Stop the reaction by adding the Quench Solution.[6]
- Quantification: Analyze the samples using a high-throughput mass spectrometry system to quantify the amount of 2',3'-cGAMP produced.[8]
- Data Analysis: Normalize the data to the controls. Plot the percentage of inhibition against the logarithm of **G140** concentration and fit the curve using a four-parameter logistic equation to determine the IC₅₀ value.[6]



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Workflow for the in vitro biochemical cGAS assay.

Cellular cGAS Inhibition Assay (IFN- β Induction)

This assay measures the ability of **G140** to inhibit cGAS activity within a cellular context by quantifying the downstream production of type I interferons.

Objective: To determine the cellular IC₅₀ of **G140** in a human monocytic cell line (e.g., THP-1).

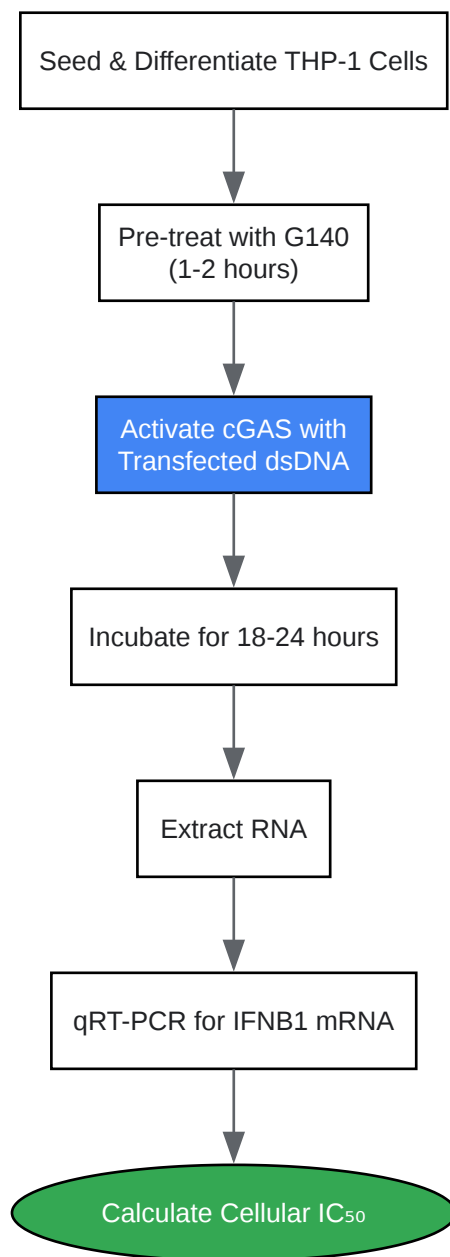
Materials:

- THP-1 cells
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- PMA (phorbol 12-myristate 13-acetate) for cell differentiation
- Transfection reagent (e.g., Lipofectamine)
- Herring Testes DNA (HT-DNA)
- **G140** compound
- RNA extraction reagents
- qRT-PCR reagents (primers for IFNB1 and a housekeeping gene)

Procedure:

- Cell Seeding and Differentiation: Seed THP-1 cells in a multi-well plate and differentiate them into macrophage-like cells by treating with PMA for 24-48 hours.
- Inhibitor Pre-treatment: Remove the PMA-containing medium and replace it with fresh medium. Add **G140** at various concentrations (e.g., from 100 μ M to 1 nM). Incubate for 1-2 hours at 37°C.[6]
- cGAS Activation: Prepare DNA-transfection agent complexes according to the manufacturer's protocol (e.g., mix HT-DNA with Lipofectamine in serum-free medium). Add the complexes to the cells to induce cGAS activation.[6]
- Incubation: Incubate the cells for 18-24 hours at 37°C.[6]
- RNA Extraction and qRT-PCR: Harvest the cells, extract total RNA, and perform qRT-PCR to measure the mRNA expression levels of IFNB1.
- Data Analysis: Normalize the IFNB1 expression to a housekeeping gene. Calculate the percentage of inhibition for each **G140** concentration relative to DMSO-treated, DNA-

stimulated controls and determine the cellular IC₅₀ value.[2]



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